molecular formula C24H25N5O2S B242046 N-(1-ethyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-2-(3-methylphenoxy)acetamide

N-(1-ethyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-2-(3-methylphenoxy)acetamide

货号: B242046
分子量: 447.6 g/mol
InChI 键: DBKILLZRFYRLFR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1-ethyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-2-(3-methylphenoxy)acetamide, also known as EMA-401, is a novel small molecule drug that has been developed for the treatment of chronic pain. Chronic pain is a debilitating condition that affects millions of people worldwide, and there is a great need for new and effective treatments. EMA-401 has shown promising results in preclinical studies, and it is currently being evaluated in clinical trials.

作用机制

N-(1-ethyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-2-(3-methylphenoxy)acetamide acts as a selective antagonist of the angiotensin II type 2 receptor (AT2R). The AT2R is a G protein-coupled receptor that is expressed in several tissues, including the nervous system. Activation of the AT2R has been shown to have analgesic effects in preclinical models of chronic pain. This compound selectively blocks the AT2R, thereby reducing pain behaviors and improving functional outcomes.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. These include reducing the activation of glial cells, which are involved in the development and maintenance of chronic pain, and reducing the release of pro-inflammatory cytokines, which are involved in the inflammatory response. This compound has also been shown to improve nerve conduction velocity, which is often impaired in chronic pain conditions.

实验室实验的优点和局限性

One of the main advantages of N-(1-ethyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-2-(3-methylphenoxy)acetamide is its selectivity for the AT2R, which reduces the risk of off-target effects. This compound has also been shown to have a favorable safety profile in preclinical studies. However, one limitation of this compound is its complex synthesis method, which may limit its availability for laboratory experiments.

未来方向

There are several future directions for the development of N-(1-ethyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-2-(3-methylphenoxy)acetamide. One potential direction is the optimization of the synthesis method to improve the yield and scalability of the process. Another direction is the evaluation of this compound in clinical trials for the treatment of chronic pain. Further studies are also needed to better understand the biochemical and physiological effects of this compound and its potential for combination therapy with other analgesic drugs.
In conclusion, this compound is a novel small molecule drug that has shown promising results in preclinical studies for the treatment of chronic pain. Its selective antagonism of the AT2R and favorable safety profile make it a promising candidate for further development. However, further studies are needed to fully understand its mechanisms of action and potential for clinical use.

合成方法

N-(1-ethyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-2-(3-methylphenoxy)acetamide is synthesized using a multi-step process that involves the reaction of several different chemical compounds. The first step involves the synthesis of the benzimidazole core, which is then functionalized with a sulfanyl methyl group and an ethyl group. The final step involves the addition of a phenoxyacetamide group to the benzimidazole core. The synthesis of this compound is a complex process that requires specialized equipment and expertise.

科学研究应用

N-(1-ethyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-2-(3-methylphenoxy)acetamide has been extensively studied in preclinical models of chronic pain, including animal models of neuropathic pain and inflammatory pain. These studies have demonstrated that this compound is effective in reducing pain behaviors and improving functional outcomes. This compound has also been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.

属性

分子式

C24H25N5O2S

分子量

447.6 g/mol

IUPAC 名称

N-[1-ethyl-2-[(4-methylpyrimidin-2-yl)sulfanylmethyl]benzimidazol-5-yl]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C24H25N5O2S/c1-4-29-21-9-8-18(27-23(30)14-31-19-7-5-6-16(2)12-19)13-20(21)28-22(29)15-32-24-25-11-10-17(3)26-24/h5-13H,4,14-15H2,1-3H3,(H,27,30)

InChI 键

DBKILLZRFYRLFR-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=CC(=C3)C)N=C1CSC4=NC=CC(=N4)C

规范 SMILES

CCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=CC(=C3)C)N=C1CSC4=NC=CC(=N4)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。